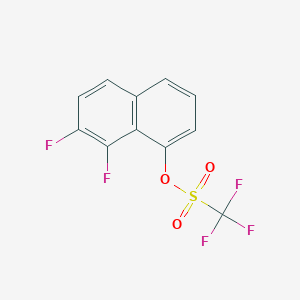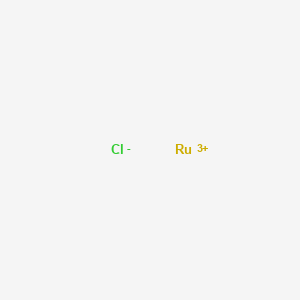
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The trifluoromethyl group attached to the indazole ring enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-trifluoromethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro or tetrahydro forms of the compound .
Scientific Research Applications
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound’s ability to interact with DNA and proteins also contributes to its anticancer and antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,5,6,7-tetrahydroindazol-4-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.
3-Chloro-1,5,6,7-tetrahydroindazol-4-one: Contains a chloro group instead of a trifluoromethyl group.
3-Methyl-1,5,6,7-tetrahydroindazol-4-one: Features a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one imparts unique properties such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles compared to its analogs. This makes it a valuable compound in drug discovery and development .
Properties
CAS No. |
1246307-17-4 |
|---|---|
Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3H2,(H,12,13) |
InChI Key |
KKGUPZWNKYZPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)







![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)
![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)

![2,7-Diazaspiro[4.5]decane-6,8-dione hydrochloride](/img/structure/B13911847.png)
